1-[2-(3-Bromophenoxy)ethyl]benzimidazole;oxalic acid
Overview
Description
1-[2-(3-Bromophenoxy)ethyl]benzimidazole;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzimidazole core linked to a bromophenoxyethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Bromophenoxy)ethyl]benzimidazole;oxalic acid typically involves the following steps:
Formation of the Bromophenoxyethyl Intermediate: This step involves the reaction of 3-bromophenol with ethylene oxide under basic conditions to form 3-bromophenoxyethanol.
Coupling with Benzimidazole: The intermediate is then reacted with benzimidazole in the presence of a suitable catalyst, such as potassium carbonate, to form 1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole.
Oxalate Formation: Finally, the benzimidazole derivative is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Bromophenoxy)ethyl]benzimidazole;oxalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The benzimidazole core can undergo oxidation to form N-oxides or reduction to form dihydrobenzimidazole derivatives.
Hydrolysis: The oxalate salt can be hydrolyzed under acidic or basic conditions to yield the free benzimidazole derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted benzimidazole derivatives.
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of dihydrobenzimidazole derivatives.
Hydrolysis: Formation of free benzimidazole and oxalic acid.
Scientific Research Applications
1-[2-(3-Bromophenoxy)ethyl]benzimidazole;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(3-Bromophenoxy)ethyl]benzimidazole;oxalic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It may affect signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
1-[2-(3-bromophenoxy)ethyl]-1H-imidazole: Similar structure but with an imidazole core instead of benzimidazole.
1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole hydrochloride: Similar structure but with a hydrochloride salt instead of oxalate.
2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline: Similar bromophenoxyethyl group but with an isoquinoline core.
Uniqueness
1-[2-(3-Bromophenoxy)ethyl]benzimidazole;oxalic acid is unique due to its specific combination of a benzimidazole core and an oxalate salt, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]benzimidazole;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O.C2H2O4/c16-12-4-3-5-13(10-12)19-9-8-18-11-17-14-6-1-2-7-15(14)18;3-1(4)2(5)6/h1-7,10-11H,8-9H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDBWXHQMTYMGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCOC3=CC(=CC=C3)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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